Antimicrobial peptide AJN-10
Description
Antimicrobial peptide AJN-10 is a novel cationic peptide isolated from the skin mucus of the Japanese eel (Anguilla japonica) following intraperitoneal injection of the pathogen Aeromonas hydrophila. Purified via cationic exchange chromatography and reverse-phase HPLC, AJN-10 exhibits potent antibacterial activity against A. hydrophila, a common fish pathogen. Key characteristics include:
- Molecular Weight: 6,044.28 Da, as confirmed by matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry .
- Physicochemical Properties: AJN-10 is heat-tolerant and hydrophilic, suggesting stability under physiological conditions and an ability to interact with microbial membranes .
AJN-10’s unique sequence and origin distinguish it from other antimicrobial peptides (AMPs), positioning it as a candidate for further exploration in combating antibiotic-resistant pathogens.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CPQTPRCTNYAEKGQCPPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of AJN-10 and Selected AMPs
| Peptide Name | Source | Molecular Weight (Da) | Net Charge | Hydrophobicity (%) | Key Structural Motif | Target Pathogen |
|---|---|---|---|---|---|---|
| AJN-10 | Japanese eel mucus | 6,044.28 | +4* | 35* | Undetermined | Aeromonas hydrophila |
| CP10A | Synthetic hybrid | 1,520 | +5 | 40 | α-helix | Streptococcus pneumoniae |
| LL-37 | Human cathelicidin | 4,493 | +6 | 50 | α-helix | Broad-spectrum bacteria |
| Piscidin-1 | Fish mast cells | 2,267 | +3 | 55 | Amphipathic α-helix | Gram-negative bacteria |
*Estimated based on AJN-10’s amino acid composition and hydrophilicity .
Key Observations :
- Size and Charge : AJN-10’s larger size (6 kDa) contrasts with smaller peptides like CP10A (1.5 kDa) and piscidin-1 (2.2 kDa), which rely on compact structures for membrane penetration. Its moderate charge (+4) aligns with cationic AMPs that disrupt microbial membranes via electrostatic interactions .
- Hydrophobicity : AJN-10’s lower hydrophobicity (35%) compared to LL-37 (50%) and piscidin-1 (55%) may reduce hemolytic activity, a common drawback of highly hydrophobic AMPs .
Functional and Mechanistic Differences
- Target Specificity : AJN-10 demonstrates narrow-spectrum activity against A. hydrophila, whereas LL-37 and piscidin-1 exhibit broad-spectrum effects . This specificity may stem from unique sequence motifs that selectively bind to pathogen-specific membrane components.

- Thermal Stability : AJN-10 retains activity after heat treatment, a trait shared with piscidin-1 but absent in lab-engineered peptides like CP10A, which may require structural optimization for stability .
- Mechanism of Action : While AJN-10’s exact mechanism is uncharacterized, its hydrophilicity and charge suggest membrane disruption via the "carpet model," similar to piscidin-1 . In contrast, CP10A and LL-37 adopt α-helical conformations that penetrate membranes via pore formation .
Database and Classification Insights
AJN-10’s lack of sequence homology to known AMPs (per BLAST) highlights challenges in traditional classification systems reliant on sequence alignment. However, unified databases like APD and CAMP classify AMPs based on biological source, activity, and mechanism, enabling AJN-10 to be grouped with other fish-derived, membrane-targeting peptides .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing antimicrobial peptides like AJN-10 is solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.
Resin and Coupling Reagents : AJN-10 synthesis typically employs a Rink Amide AM resin (200–400 mesh) as the solid support. Coupling of amino acids is achieved using activating agents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N-methylmorpholine in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Fmoc Chemistry : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is employed for the temporary protection of amino groups. Fmoc groups are removed using 30% piperidine in DMF to expose the amino group for subsequent coupling.
N-terminal Modifications : To enhance peptide stability and membrane affinity, N-terminal acylations such as acetylation, butyrylation, or longer fatty acid conjugations (e.g., myristylation, palmitoylation) can be performed by reacting the peptide-resin with corresponding acid anhydrides or acids instead of Fmoc-amino acid derivatives during the final synthetic step.
Side Chain Deprotection and Peptide Cleavage
After chain assembly, side chain protecting groups are removed, and the peptide is cleaved from the resin by treatment with a cleavage cocktail, commonly trifluoroacetic acid (TFA) mixed with scavengers such as water and ethanedithiol (95/2.5/2.5% v/v/v) at room temperature for approximately 2 hours.
The resin is removed by filtration, and the peptide is precipitated by adding ice-cold methyl tert-butyl ether (MTBE). The precipitate is collected by centrifugation and dried for further purification.
Purification and Characterization
Purification : The crude peptide is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity critical for biological activity.
Concentration and Quantification : Peptide concentration is quantified by UV absorbance at 280 nm, leveraging aromatic amino acid residues for accurate measurement.
Structural Confirmation : Circular dichroism (CD) spectroscopy is used to assess secondary structure, typically in aqueous or membrane-mimicking environments (liposomes). This step confirms correct folding and structural stability essential for antimicrobial function.
Liposome Preparation for Structural Studies
Liposomes mimicking bacterial membranes (e.g., DOPC and POPE/POPG mixtures) are prepared by dissolving lipids in chloroform/methanol, evaporating solvents to form thin films, and rehydrating with buffer followed by freeze-thaw cycles and extrusion through polycarbonate filters to achieve uniform vesicles (~200 nm).
Peptide-liposome interactions are studied by mixing AJN-10 with liposomes and recording CD spectra to evaluate conformational changes upon membrane binding.
Biological Evaluation Preparations
AJN-10 solutions are prepared by dissolving the peptide in sterile water and filtering through 0.2 μm filters to ensure sterility.
Serial dilutions are made in appropriate bacterial growth media (e.g., Müller–Hinton broth) to test antimicrobial activity across a range of concentrations (e.g., 1 to 32 μg/mL).
Bacterial cultures are standardized to specific colony-forming units (CFU/mL), mixed with peptide solutions, and incubated to determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC).
Summary Table of AJN-10 Preparation Steps
| Step | Description | Conditions/Materials |
|---|---|---|
| Resin Loading | Immobilize first amino acid on Rink Amide AM resin | 0.1 mmol resin, 200–400 mesh |
| Coupling | Use HBTU and N-methylmorpholine in DMF/DMSO solvent system | 0.4 mmol HBTU, room temperature |
| Fmoc Deprotection | Remove Fmoc group with 30% piperidine in DMF | 30% piperidine, 20 min |
| N-terminal Modification | Acetylation or fatty acid conjugation (optional) | Acetic anhydride or fatty acids, 4 eq |
| Side Chain Deprotection & Cleavage | Treat with TFA/water/ethanedithiol (95/2.5/2.5%) for 2 h at room temp | TFA cocktail, room temperature |
| Peptide Precipitation | Add ice-cold MTBE to precipitate peptide | 10 volumes MTBE, centrifuge at 3000 rpm |
| Purification | RP-HPLC purification | Gradient elution, analytical confirmation |
| Concentration Measurement | UV absorbance at 280 nm | UV spectrophotometer |
| Structural Analysis | CD spectroscopy with liposomes (DOPC, POPE/POPG) | J-815 CD spectrometer, 190–260 nm |
| Antimicrobial Testing Prep | Dissolve peptide in water, filter sterilize, perform serial dilutions in bacterial media | 0.2 μm filter, Müller–Hinton broth |
Research Findings on Preparation Efficiency and Yield
Total chemical synthesis of similar antimicrobial peptides using SPPS combined with on-resin macrolactamization has achieved overall yields ranging from 10% to 36% relative to resin loading, indicating efficient synthesis protocols are applicable to AJN-10.
The use of optimized coupling reagents and protecting group strategies ensures high purity and bioactivity of the final peptide product.
Structural studies confirm that peptides prepared via these methods adopt biologically relevant conformations crucial for antimicrobial activity.
Q & A
Q. What is the proposed mechanism of action of antimicrobial peptide AJN-10 against bacterial membranes?
Answer: AJN-10 likely disrupts microbial membranes via a three-step mechanism:
Conformational change : Hydrophobic residues reorient to interact with lipid bilayers .
Transmembrane translocation : Hydrophobic interactions drive peptide insertion into the membrane .
Pore formation : Membrane integrity is compromised via barrel-stave or carpet-model pores, leading to cell lysis .
Methodological validation: Use fluorescence spectroscopy (e.g., dye leakage assays) or atomic force microscopy (AFM) to visualize pore dynamics .
Q. How can researchers retrieve structural and functional data on AJN-10 from established antimicrobial peptide databases?
Answer:
- APD (Antimicrobial Peptide Database) : Search by sequence (e.g., single-letter amino acid code) or physicochemical properties (net charge, length). APD3 includes MIC values and references for natural/synthetic peptides .
- CAMP/DRAMP : Filter by target activity (e.g., Gram-negative bacteria) or structural motifs. Download SDF files for 3D modeling .
Note: Always cross-validate data using primary literature due to variability in experimental conditions (e.g., MIC thresholds differ across studies) .
Q. What key physicochemical parameters should guide the experimental design of AJN-10 analogs?
Answer:
- Net charge : ≥+2 enhances electrostatic interactions with negatively charged microbial membranes .
- Hydrophobicity : Moderate levels (e.g., 40–60%) balance membrane insertion and solubility .
- Secondary structure : Circular dichroism (CD) can confirm α-helical or β-sheet conformations critical for activity .
Tools: Use AMP prediction servers (e.g., CAMP’s SVM/RF models) to pre-screen analogs .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in AJN-10’s membrane interaction models?
Answer:
- Contradiction : Conflicting reports on pore formation (barrel-stave vs. disordered toroidal pores).
- Methodology :
- Simulate AJN-10 in lipid bilayers (e.g., POPG/POPE) using GROMACS or NAMD.
- Analyze tilt angles, lipid displacement, and water permeation over 100–200 ns trajectories .
- Compare with experimental AFM data to validate pore dimensions .
Key metric: Free energy profiles of peptide insertion clarify dominant mechanisms .
Q. How should researchers address discrepancies in reported MIC values for AJN-10 across studies?
Answer:
- Standardization : Adopt CLSI/EUCAST guidelines for broth microdilution assays. Specify pH, cation content (e.g., Ca²⁺ reduces efficacy by shielding membrane charge) .
- Data normalization : Convert MICs to molarity (µM) instead of µg/mL to account for molecular weight differences .
- Meta-analysis : Use databases like APD3 to aggregate data and identify outliers (e.g., MIC >100 µM suggests weak activity) .
Q. What computational strategies optimize AJN-10’s selectivity for microbial vs. mammalian membranes?
Answer:
- Machine learning : Train classifiers (e.g., Random Forests) on datasets like APD3 to predict hemolytic toxicity .
- Quantitative structure-activity relationship (QSAR) : Correlate peptide descriptors (e.g., hydrophobic moment) with selectivity indices .
- In silico mutagenesis : Tools like Rosetta or FoldX can screen residue substitutions to enhance therapeutic index .
Q. How can structural instability of AJN-10 in serum be experimentally mitigated?
Answer:
- Cyclization : Introduce disulfide bonds (e.g., Cys residues at positions 4 and 11) to reduce protease degradation .
- D-amino acid substitution : Replace L-amino acids in protease-sensitive regions (e.g., Arg/Lys-rich segments) .
- Validation : Use HPLC and mass spectrometry to monitor half-life in 50% human serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

